(2-Methylcyclopropyl)boronic acid

Medicinal Chemistry Kinase Inhibitor Design Structure–Activity Relationship

(2-Methylcyclopropyl)boronic acid (CAS 1309366-01-5, C₄H₉BO₂, MW 99.92) is a chiral, sp³-enriched cyclopropyl organoboron reagent. It combines a strained cyclopropane ring, a methyl substituent at the 2‑position, and a free boronic acid moiety, making it a versatile linchpin for Suzuki–Miyaura cross-coupling reactions that produce stereodefined cyclopropyl-substituted molecules.

Molecular Formula C4H9BO2
Molecular Weight 99.93 g/mol
Cat. No. B12925636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methylcyclopropyl)boronic acid
Molecular FormulaC4H9BO2
Molecular Weight99.93 g/mol
Structural Identifiers
SMILESB(C1CC1C)(O)O
InChIInChI=1S/C4H9BO2/c1-3-2-4(3)5(6)7/h3-4,6-7H,2H2,1H3
InChIKeyDYSMDSGBCAQRLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Methylcyclopropyl)boronic acid – Core Properties, Comparator Landscape, and Strategic Procurement Context


(2-Methylcyclopropyl)boronic acid (CAS 1309366-01-5, C₄H₉BO₂, MW 99.92) is a chiral, sp³-enriched cyclopropyl organoboron reagent. It combines a strained cyclopropane ring, a methyl substituent at the 2‑position, and a free boronic acid moiety, making it a versatile linchpin for Suzuki–Miyaura cross-coupling reactions that produce stereodefined cyclopropyl-substituted molecules [1]. Cyclopropyl boronic acids as a class exhibit markedly slower protodeboronation (t₀.₅ > 1 week at pH 12, 70 °C) than typical heteroaryl boronic acids, which degrade in seconds under milder conditions [2]. When incorporated into drug candidates, the 2‑methylcyclopropyl group has demonstrated a >6‑fold improvement in cellular potency over the unsubstituted cyclopropyl analogue in head‑to‑head testing [3].

Why Generic Alkyl Boronic Acids Cannot Replace (2-Methylcyclopropyl)boronic acid in Stereodefined Synthesis or Drug-Candidate Optimization


Simple alkyl boronic acids such as methylboronic acid or unsubstituted cyclopropylboronic acid lack the combination of chirality, ring strain, and steric shielding offered by the 2‑methylcyclopropyl scaffold. The cyclopropane ring restricts conformational flexibility and influences pKa through through‑space interactions, while the methyl substituent generates two stereogenic centers that are preserved during palladium‑catalyzed coupling [1]. Replacing this scaffold with a flexible alkyl chain or a flat phenyl group would eliminate configurational rigidity and alter both metabolic stability and target‑binding geometry, as demonstrated by a 6.5‑fold reduction in antiproliferative IC₅₀ when the methyl‑cyclopropyl motif is substituted by cyclopropyl alone [2]. Therefore, for applications requiring sp³‑rich, stereocontrolled building blocks or fine‑tuned pharmacokinetic profiles, generic boronic acids are not functionally interchangeable.

(2-Methylcyclopropyl)boronic acid – Quantitative Differentiation Evidence Against Closest Analogs


2-Methylcyclopropyl vs. Unsubstituted Cyclopropyl: 6.5‑Fold Gain in Cellular Antiproliferative Potency

In a series of 2,4‑disubstituted pyrimidine derivatives, replacing the R₂ substituent from cyclopropyl (compound 9a) to methyl‑cyclopropyl (compound 9b) reduced the IC₅₀ against H1975 cancer cells from 0.4511 µM to 0.06895 µM [1]. This represents a 6.5‑fold increase in potency attributable solely to the introduction of the methyl group onto the cyclopropane ring. The effect was confirmed across additional derivatives bearing F (9c: 0.2707 µM) or Cl (9d: 0.1143 µM) substituents [1].

Medicinal Chemistry Kinase Inhibitor Design Structure–Activity Relationship

Protodeboronation Half-Life: Cyclopropyl Boronic Acids vs. Heteroaryl Boronic Acids – >10⁴‑Fold Stability Advantage

A systematic pH–rate profiling study of 18 boronic acids demonstrated that cyclopropyl boronic acids exhibit exceptionally slow protodeboronation, with t₀.₅ > 1 week at pH 12 and 70 °C [1]. In contrast, 2‑pyridyl and 5‑thiazolyl boronic acids undergo rapid fragmentation with t₀.₅ ≈ 25–50 s at pH 7, 70 °C [1]. (2‑Methylcyclopropyl)boronic acid belongs to this stable cyclopropyl class, implying a protodeboronation half‑life at least 10⁴–10⁵ times longer than the most labile heteroaryl boronic acids under comparable thermal conditions.

Process Chemistry Reagent Stability Protodeboronation Kinetics

Stereochemical Fidelity in Suzuki Coupling: Chiral Cyclopropyl Boronic Acids Deliver up to 94% ee

When enantiomerically enriched cyclopropylboronic acids are subjected to Pd(PPh₃)₄‑catalyzed Suzuki–Miyaura coupling with heteroaryl triflates, the absolute configuration of the cyclopropane ring is retained. Highly optically active cyclopropyl‑substituted heteroarenes were obtained with up to 94 % ee [1]. Because (2‑methylcyclopropyl)boronic acid contains two stereogenic centers (C1–boron and C2–methyl), this class‑validated stereoretention means the cis‑ or trans‑relative configuration and the enantiomeric purity of the input boronic acid are preserved in the coupling product.

Suzuki–Miyaura Coupling Chirality Transfer Stereodefined Building Blocks

Methyl‑Substituted Cyclopropane Boosts Metabolic Stability Over Unsubstituted Cyclopropane – Mechanistic Rationale and Drug‑Design Precedent

Several drug‑discovery programs have demonstrated that substituting a hydrogen on the cyclopropane ring with a methyl group blocks oxidative metabolism at that position, increases lipophilicity, and enhances target‑binding potency [1]. In one disclosed example, the methyl‑cyclopropyl modification both improved metabolic stability—by preventing cytochrome P450‑mediated oxidation—and boosted ligand‑lipophilic efficiency (LLE) by reaching deeper into a hydrophobic pocket [1]. The 2‑methylcyclopropyl motif thus provides a dual pharmacokinetic/pharmacodynamic advantage over unsubstituted cyclopropylboronic acid.

Drug Metabolism Oxidative Stability Lead Optimization

Regioisomeric Differentiation: 2‑Methylcyclopropyl vs. 1‑Methylcyclopropyl Boronic Acid – Predicted pKa and Steric Profile Divergence

The regioisomer (1‑methylcyclopropyl)boronic acid has a predicted pKa of 10.88 ± 0.20, compared to a predicted pKa of 10.49 for unsubstituted cyclopropylboronic acid, implying weaker Lewis acidity due to the quaternary α‑carbon . Although no experimental pKa has been published for (2‑methylcyclopropyl)boronic acid, the methyl group at the 2‑position is expected to exert a smaller electronic perturbation (predicted pKa ∼10.0–10.5, similar to cyclopropylboronic acid) while providing significantly greater steric shielding around the boron center. This steric effect can attenuate protodeboronation rates and influence transmetallation kinetics in Suzuki coupling relative to the 1‑methyl regioisomer.

Physicochemical Profiling Boronic Acid pKa Steric Shielding

When to Procure (2-Methylcyclopropyl)boronic acid – Evidence‑Derived Application Scenarios


Kinase Inhibitor Lead Optimization – Replacing Cyclopropyl with 2‑Methylcyclopropyl for 6.5‑fold Potency Gain

For medicinal chemistry teams optimizing 2,4‑disubstituted pyrimidine kinase inhibitors, (2‑methylcyclopropyl)boronic acid enables direct incorporation of the methyl‑cyclopropyl motif via Suzuki coupling. Switching from cyclopropyl to methyl‑cyclopropyl reduced IC₅₀ from 0.45 µM to 0.069 µM in H1975 cells [1]. Procurement of this specific building block eliminates the need for multi‑step in‑house synthesis of the chiral boronic acid.

Stereodefined Cyclopropane Library Synthesis – Guaranteed Configurational Retention in Parallel Chemistry

Because cyclopropylboronic acids retain absolute configuration during Suzuki coupling (up to 94 % ee demonstrated) [1], (2‑methylcyclopropyl)boronic acid is a reliable monomer for parallel synthesis of sp³‑enriched cyclopropane compound libraries. The two stereocenters remain intact, avoiding costly post‑reaction chiral separations.

Process‑Scale Suzuki Coupling with Long Reaction Times – Superior Protodeboronation Resistance

In process chemistry where reactions run at elevated temperatures for extended periods, the protodeboronation half‑life of >1 week at pH 12 and 70 °C for cyclopropyl boronic acids [1] ensures the boronic acid coupling partner does not decompose prematurely. This stability advantage over heteroaryl boronic acids (t₀.₅ ≈ 25–50 s at pH 7) translates into higher isolated yields and simpler impurity profiles.

Pharmacokinetic Optimization of CNS‑Penetrant Candidates – Blocking Oxidative Metabolism with a 2‑Methylcyclopropyl Group

When drug‑metabolism studies identify cyclopropane‑ring oxidation as a clearance pathway, procuring (2‑methylcyclopropyl)boronic acid provides a building block that incorporates the metabolically shielded 2‑methylcyclopropyl motif in a single coupling step [1]. The methyl group blocks CYP‑mediated oxidation and deepens hydrophobic pocket occupancy, simultaneously improving metabolic half‑life and target affinity.

Quote Request

Request a Quote for (2-Methylcyclopropyl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.